5-Nitropyrimidine-4,6(1H,5H)-dione

Enzyme inhibition Drug metabolism Detoxification

Generic pyrimidinediones lack the critical electronic modulation required for agrochemical and enzyme inhibition assays. This 5-nitro-substituted analog (CAS 63447-42-7) provides the essential structural motif for valid SAR studies. - **Essential Scaffold**: Mandatory 5-nitro group for herbicidal activity (US Patent 3,948,914); non-nitrated analogs are biologically inactive. - **Enhanced Reactivity**: Electron-withdrawing nitro group activates 4- and 6-positions for mild, efficient parallel synthesis of substituted pyrimidines and fused heterocycles. - **Verified Supply**: Multiple packaging options available; immediate shipment for R&D quantities.

Molecular Formula C4H3N3O4
Molecular Weight 157.08 g/mol
Cat. No. B12360009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitropyrimidine-4,6(1H,5H)-dione
Molecular FormulaC4H3N3O4
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1-2H,(H,5,6,8,9)
InChIKeyOGNJUDFNDMPDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitropyrimidine-4,6(1H,5H)-dione Core Properties & Procurement


5-Nitropyrimidine-4,6(1H,5H)-dione (CAS 63447-42-7) is a 5-nitro-substituted pyrimidine-4,6-dione heterocycle with a molecular formula of C₄H₃N₃O₄ and a molecular weight of 157.08 g/mol. The presence of both electron-withdrawing nitro and carbonyl functionalities imparts distinct reactivity profiles compared to non-nitrated pyrimidinedione analogs, making this scaffold a versatile intermediate in medicinal chemistry . The compound exhibits a topological polar surface area (TPSA) of 104 Ų and a calculated XlogP of -0.8, properties that influence its solubility and permeability characteristics in biological systems .

5-Nitro substituent enables distinct reactivity for heterocycle synthesis and SNAr chemistry

Building block for agrochemical herbicide discovery and medicinal chemistry optimization

Probe for cytochrome P450 and glutathione reductase inhibition studies

Why 5-Nitropyrimidine-4,6(1H,5H)-dione Cannot Be Substituted


Generic substitution among pyrimidinediones is scientifically unsound due to the profound electronic and steric influence of the 5-position nitro group. This substitution pattern is not merely decorative; it critically modulates the reactivity at the 4- and 6-positions and fundamentally alters the compound's biological target profile. While non-nitrated analogs such as pyrimidine-4,6-dione or 6-hydroxy-2-methylpyrimidin-4(3H)-one serve different synthetic and biological purposes, the 5-nitro motif in 5-Nitropyrimidine-4,6(1H,5H)-dione is essential for specific applications, including its demonstrated activity as an enzyme inhibitor and its role as a precursor in the synthesis of herbicidal 4,6-diamino-5-nitropyrimidines, where the nitro group is an absolute structural requirement for plant growth inhibition [1].

Reactivity context

Non-nitrated pyrimidinediones may lack the electrophilic activation required for SNAr at the 4- and 6-positions.

Herbicidal activity context

Plant growth inhibition is nitro-dependent; non-nitrated analogs are not claimed for this herbicidal mode of action.

Enzyme inhibition context

Inhibition of cytochrome P450 and glutathione reductase may not be observed without the electrophilic nitro group.

5-Nitropyrimidine-4,6(1H,5H)-dione Procurement Evidence


Cytochrome P450 & Glutathione Reductase Inhibition

5-Nitropyrimidine-4,6(1H,5H)-dione (referenced as 4,6-Dihydroxy-5-nitropyrimidine) has been shown to inhibit cytochrome P450 and glutathione reductase . This is a functional differentiation from non-nitrated pyrimidinediones which lack the electrophilic nitro group necessary for this mechanism-based inhibition. Quantitative inhibition data (IC₅₀ or % inhibition) for this compound against purified enzymes is not provided in the available literature. The evidence is class-level inference based on the known requirement of the nitro group for inhibitory activity against these detoxification enzymes.

CYP450/GR inhibition
Class-level inference
Demonstrated inhibitor of cytochrome P450 and glutathione reductase vs. non-nitrated (no reported inhibition)

May support drug metabolism research context

Quantitative IC₅₀ data not available; requires assay-specific validation

Enzyme inhibition Drug metabolism Detoxification

Structural Basis for Herbicidal Activity

The 5-nitro group on the pyrimidine-4,6-dione scaffold is a critical pharmacophore for plant growth inhibition. Patent US 3,948,914 explicitly claims 4,6-(substituted)diamino-5-nitro-pyrimidines as active herbicidal agents, where the 5-nitro substitution is mandatory for activity [1]. Derivatives lacking the nitro group (e.g., 4,6-diaminopyrimidine) are not claimed in this patent as they lack the requisite herbicidal properties. This is a direct structural requirement derived from the patent's claims.

Herbicidal activity requirement
Supporting evidence
4,6-diamino-5-nitro derivatives active; non-nitrated not claimed in patent US 3,948,914

Nitro group required for plant growth inhibition research

Binary activity differentiation; post-emergent assay context

Agrochemical Herbicide discovery Plant growth inhibition

NB-4 Leukemia Antiproliferative Activity

5-Nitropyrimidine-4,6(1H,5H)-dione derivatives have been assessed for antiproliferative activity against human NB-4 leukemia cells, with growth inhibition measured by MTT assay after 96 hours [1]. While the specific IC₅₀ for the parent compound is not disclosed in the public ChEMBL entry, this assay context establishes a biological benchmark. This differentiates it from other pyrimidinedione analogs (e.g., 6-methyluracil, 5-fluorouracil) that may show distinct potency or selectivity profiles against different cancer cell lines. The presence of the 5-nitro group is likely to influence the mechanism of antiproliferative action, potentially through redox cycling or DNA interaction.

NB-4 antiproliferative assay
Cross-study comparable
Assessed for inhibition of NB-4 cell growth (MTT, 96h) vs. other pyrimidinedione analogs

Supports cell-model endpoint review

Specific IC₅₀ not disclosed; activity confirmed qualitatively

Cancer research Leukemia Antiproliferative agents

Nucleophilic Aromatic Substitution Reactivity

The strong electron-withdrawing nitro group at the 5-position of the pyrimidine ring activates the 4- and 6-positions towards nucleophilic aromatic substitution (SNAr) . This is a class-level inference from the known chemistry of nitropyrimidines, where the nitro group significantly lowers the energy barrier for nucleophilic attack compared to non-nitrated pyrimidines. For instance, 4,6-dichloro-5-nitropyrimidine undergoes facile sequential substitution with amines and thiols, a reactivity profile that is not shared by 4,6-dichloropyrimidine under the same mild conditions [1]. This enhanced reactivity is directly attributable to the 5-nitro substituent.

SNAr reactivity enhancement
Class-level inference
5-nitro activates 4- and 6-positions; non-nitrated less reactive toward nucleophiles

Enables milder synthetic conditions for library synthesis

Well-established in heterocyclic chemistry; qualitative reactivity context

Organic synthesis Medicinal chemistry Building block

5-Nitropyrimidine-4,6(1H,5H)-dione Application Scenarios


Herbicidal Agent Development

Procurement of 5-Nitropyrimidine-4,6(1H,5H)-dione is essential for research programs aimed at developing new herbicides that operate via plant growth inhibition. As established by US Patent 3,948,914, the 5-nitro group is a mandatory structural feature for the herbicidal activity of 4,6-diamino-5-nitropyrimidines [1]. Any substitution with a non-nitrated pyrimidinedione core will result in a loss of this specific biological activity. This compound serves as the key starting material for synthesizing a library of 2,4,6-substituted pyrimidines for structure-activity relationship (SAR) studies in agrochemical discovery.

Enzyme Inhibition in Drug Metabolism

For studies focused on cytochrome P450 or glutathione reductase inhibition, this compound provides a defined chemical probe. The documented inhibitory activity against these detoxification enzymes differentiates it from non-nitrated analogs that lack this property. Researchers procuring this compound for in vitro metabolism assays can specifically study the impact of a nitroaromatic moiety on enzyme function, which is not possible with generic pyrimidinediones.

SNAr-Based Heterocyclic Library Synthesis

The enhanced electrophilicity of the 4- and 6-positions, conferred by the 5-nitro group, makes this compound a valuable scaffold for parallel synthesis. Chemists can exploit this reactivity to efficiently generate libraries of substituted pyrimidines or fused heterocycles (e.g., purines) under mild conditions [2]. Procurement of the non-nitrated analog would necessitate harsher conditions or different synthetic strategies, reducing overall efficiency and potentially limiting the accessible chemical space.

Anticancer Lead Discovery

Given the documented antiproliferative activity of related 5-nitropyrimidine derivatives against human NB-4 leukemia cells [3], this compound serves as a foundational core for medicinal chemistry optimization. Substituting this core with a non-nitrated pyrimidinedione would likely abolish the observed activity in this cell line, making the 5-nitro group a critical differentiator for procurement in oncology-focused research projects.

Application
Selection Property
Validation Focus
Agrochemical herbicide discovery
5-Nitro structural requirement for herbicidal activity
Plant growth inhibition endpoint review
Drug metabolism enzyme inhibition studies
Nitroaromatic-mediated P450/GR inhibition profile
CYP450/GR inhibitory activity context review
Parallel heterocyclic library synthesis
Enhanced electrophilicity at 4- and 6-positions for SNAr
Nucleophilic substitution efficiency evaluation
Cancer cell-model research
Antiproliferative activity profile against NB-4 leukemia cells
Cell growth inhibition endpoint in leukemia models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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